4-(3,5-dimethoxybenzoyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-11-7-10(8-12(9-11)17-2)13(15)14-3-5-18-6-4-14/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNBIFYHQHIYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 3,5 Dimethoxybenzoyl Morpholine and Its Analogs
Strategic Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by deconstructing a target molecule into simpler, commercially available starting materials. For 4-(3,5-dimethoxybenzoyl)morpholine, the most logical and common disconnection is at the amide C-N bond. This bond is reliably formed in the forward synthesis through various amidation reactions.
This primary disconnection simplifies the target molecule into two key synthons: a 3,5-dimethoxybenzoyl cation and a morpholine (B109124) anion. These synthons correspond to readily available chemical precursors.
Acyl Component Precursor : 3,5-dimethoxybenzoic acid or its more reactive derivative, 3,5-dimethoxybenzoyl chloride.
Amine Component Precursor : Morpholine.
Both 3,5-dimethoxybenzoic acid and morpholine are widely available commercially, making this retrosynthetic route highly practical and efficient for laboratory and potential industrial-scale synthesis.
Figure 1: Retrosynthetic Analysis of this compound
Contemporary Amidation Reactions for Morpholine Derivatives
The formation of the amide bond is one of the most frequently performed reactions in pharmaceutical discovery. nih.gov While the direct thermal condensation of a carboxylic acid and an amine is possible, it typically requires high temperatures (above 160°C) to overcome the formation of a non-reactive ammonium salt intermediate. mdpi.com Consequently, a vast array of more efficient and milder methods have been developed.
The synthesis of this compound can be achieved by reacting 3,5-dimethoxybenzoic acid with morpholine. This transformation is facilitated by coupling reagents that activate the carboxylic acid. These reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. researchgate.netresearchgate.net
Commonly used coupling reagents include:
Carbodiimides : Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt). nih.gov
Uronium/Aminium Salts : Reagents like HBTU, HATU, and COMU are highly efficient and lead to rapid amide bond formation with minimal side reactions. acs.orgpeptide.com HATU is often preferred for its speed and ability to minimize racemization when chiral centers are present. peptide.com COMU is a newer generation reagent noted for its high reactivity, good solubility, and more favorable safety profile. acs.org
Phosphonium Salts : PyBOP is a classic example, known for its high reactivity.
More recently, catalytic methods for direct amidation have gained significant attention as they offer a more atom-economical and sustainable alternative. Boronic acids and boric acid have emerged as effective catalysts that facilitate the condensation of carboxylic acids and amines by activating the carboxylic acid, with the only byproduct being water. nih.govsigmaaldrich.com
| Coupling Reagent Class | Example(s) | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | EDC, DCC | Organic solvent (e.g., DCM, DMF), often with HOBt, Room Temp. | Cost-effective, readily available. EDC byproducts are water-soluble. | Can cause racemization, DCC byproduct is a poorly soluble urea. |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Aprotic polar solvent (e.g., DMF), base (e.g., DIPEA), Room Temp. | High yields, fast reaction times, low racemization. peptide.com | Higher cost, generate stoichiometric waste. catalyticamidation.info |
| Phosphonium Salts | PyBOP | Aprotic polar solvent (e.g., DMF), base (e.g., DIPEA), Room Temp. | Very reactive, effective for hindered substrates. | Generates phosphine oxide byproducts. |
| Catalytic Methods | Boric Acid, Arylboronic acids | High temperature with water removal (e.g., Dean-Stark) or molecular sieves. mdpi.comucl.ac.uk | Atom economical (water is the only byproduct), sustainable. sigmaaldrich.com | May require harsher conditions, limited substrate scope for some catalysts. ucl.ac.uk |
Chemo- and Regioselective Functionalization Approaches
Further diversification of the this compound scaffold can be achieved through selective functionalization of either the aromatic ring or the morpholine moiety.
Aromatic Ring Functionalization: The 3,5-dimethoxyphenyl ring is electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the substituents determine the position of functionalization. The two methoxy (B1213986) groups are strongly activating and ortho, para-directing, while the amide carbonyl group is deactivating and meta-directing.
The positions ortho to both methoxy groups (C2 and C6) are doubly activated and are also meta to the carbonyl group.
The position para to both methoxy groups (C4) is also strongly activated. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the C2, C4, or C6 positions. The precise outcome can be controlled by the choice of reagents and reaction conditions.
Morpholine Ring Functionalization: Direct C-H functionalization of the morpholine ring is more challenging. However, strategies exist for creating analogs with substituents on the morpholine ring. One approach involves starting with a pre-functionalized morpholine derivative in the initial amidation step. Alternatively, α-lithiation of the N-acyl morpholine followed by trapping with an electrophile can provide access to 2-substituted analogs, though this can be complicated by ring stability and competing reactions.
Asymmetric Synthesis Considerations for Stereoselective Analogs
The parent compound, this compound, is achiral. However, the synthesis of chiral analogs, particularly those with stereocenters on the morpholine ring, is of significant interest in medicinal chemistry. Chiral morpholines are important structural motifs in many bioactive compounds. semanticscholar.org
Several strategies can be employed to synthesize enantiomerically pure or enriched analogs:
Chiral Pool Synthesis : Utilize commercially available, enantiopure substituted morpholines or their precursors (e.g., chiral amino alcohols) in the amidation reaction. nih.gov
Asymmetric Catalysis : A highly efficient method involves the asymmetric hydrogenation of a dehydromorpholine precursor. This "after cyclization" approach uses chiral transition-metal catalysts (e.g., Rhodium-bisphosphine complexes) to create stereocenters with high enantioselectivity (up to 99% ee). semanticscholar.orgnih.govrsc.orgrsc.org
Substrate-Controlled Synthesis : Construct the morpholine ring from a chiral precursor, such as an enantiopure amino alcohol, where the existing stereocenter directs the formation of new ones. nih.gov
| Asymmetric Strategy | Description | Key Features | Reference Example |
|---|---|---|---|
| Use of Chiral Precursors | Amidation of a pre-synthesized, enantiopure substituted morpholine. | Relies on the availability of the chiral starting material. | Coupling of 3,5-dimethoxybenzoic acid with (S)-2-methylmorpholine. |
| Asymmetric Hydrogenation | Catalytic hydrogenation of a C=C bond in an unsaturated morpholine ring using a chiral catalyst. nih.gov | High efficiency, excellent enantioselectivity, atom economical. rsc.org | SKP-Rh catalyzed hydrogenation of a 2-substituted dehydromorpholine. nih.gov |
| Intramolecular Cyclization | Stereocontrolled cyclization of a chiral acyclic precursor, such as an O-allyl ethanolamine derivative. nih.gov | Can generate complex, substituted morpholines with defined stereochemistry. | Pd-catalyzed carboamination of a chiral ethanolamine derivative. nih.gov |
Scalable Synthesis Protocols and Process Chemistry Research
Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges where cost, safety, efficiency, and robustness are paramount. For the synthesis of this compound, several factors must be considered for a scalable process. researchgate.netacs.orgacs.org
Reagent Selection : While reagents like HATU and HBTU are excellent for small-scale synthesis, their high cost and the large amount of waste they generate make them less suitable for large-scale production. researchgate.net More economical alternatives, such as converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with morpholine (a classic Schotten-Baumann reaction), are often preferred. Propylphosphonic anhydride (T3P®) is another reagent that is gaining popularity for large-scale amidations due to its efficiency and the formation of water-soluble byproducts. organic-chemistry.org
Process Mass Intensity (PMI) : A key metric in green chemistry, PMI is the ratio of the total mass of materials (solvents, reagents, process water) used to the mass of the final product. acs.org A scalable process must aim for a low PMI, which is achieved by minimizing the use of solvents, avoiding complex workups (like chromatography), and using high-concentration reaction conditions.
Safety : The thermal stability of reagents and intermediates must be assessed. Some additives used in amidation, such as HOBt, have known explosive hazards and are avoided in large-scale operations.
Flow Chemistry : Continuous flow reactors offer significant advantages for scaling up, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput and automation. nih.gov The thermal amidation of 3,5-dimethoxybenzoic acid and morpholine could be efficiently performed in a high-temperature, high-pressure flow reactor. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.orginstituteofsustainabilitystudies.com The synthesis of this compound can be significantly improved by applying these principles. mdpi.comnih.govwisdomgale.com
Waste Prevention & Atom Economy : Traditional amidation using stoichiometric coupling reagents has poor atom economy and generates significant waste. sigmaaldrich.comacs.org Catalytic direct amidation, where water is the only byproduct, is a much greener alternative with a near-perfect atom economy. catalyticamidation.info
Safer Solvents : Many common amidation reactions use polar aprotic solvents like DMF or NMP, which are coming under increasing regulatory scrutiny. Identifying greener solvent alternatives (e.g., 2-MeTHF, cyclopentyl methyl ether) or developing solvent-free reaction conditions is a key goal. instituteofsustainabilitystudies.com
Catalysis : As mentioned, shifting from stoichiometric reagents to catalytic systems is a core principle of green chemistry. Boron-based catalysts are particularly promising for direct amidation. ucl.ac.uk Biocatalysis, using enzymes like lipases to form the amide bond, represents an even greener approach, often proceeding in aqueous media under mild conditions. mdpi.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org While catalytic amidations often require heat, the development of more active catalysts that operate under milder conditions is an active area of research. Flow chemistry can also improve energy efficiency through better heat integration. wisdomgale.com
A comparison of a traditional versus a greener synthetic route highlights the potential improvements:
| Metric | Traditional Route (e.g., HATU/DIPEA in DMF) | Greener Route (e.g., Boric Acid Catalyst in Toluene) |
|---|---|---|
| Principle | - | - |
| Atom Economy | Low (byproducts from HATU and DIPEA). | High (water is the only byproduct). sigmaaldrich.com |
| Reagents | Stoichiometric, expensive coupling reagent and base. | Catalytic, inexpensive, and low-toxicity catalyst. |
| Solvent | DMF (reprotoxic). | Toluene (less hazardous, allows azeotropic water removal). Greener solvents are also possible. |
| Workup | Often requires aqueous extraction and chromatography. | Simpler workup; product may crystallize upon cooling. |
| Process Mass Intensity (PMI) | High. acs.org | Significantly Lower. |
Structure Activity Relationship Sar and Rational Design of 4 3,5 Dimethoxybenzoyl Morpholine Derivatives
Systematic Exploration of Substituent Effects on the Dimethoxybenzoyl Ring
Research on analogous structures, such as 3,5-dimethoxystilbene (B192122) derivatives, has demonstrated that modifications to this ring system can significantly impact biological activity. For instance, the synthesis and evaluation of various 3,5-dimethoxystilbene analogs have revealed that specific substitutions can lead to potent larvicidal and antifungal activities. nih.gov These findings underscore the potential for discovering novel bioactivities through the strategic manipulation of the dimethoxybenzoyl core.
A systematic approach to exploring substituent effects on the 4-(3,5-dimethoxybenzoyl)morpholine scaffold would involve the synthesis of a library of analogs with diverse electronic and steric properties. Key modifications could include:
Varying the nature of the alkoxy groups: Replacing the methoxy (B1213986) groups with ethoxy, isopropoxy, or other larger alkyl ethers would probe the steric tolerance of the binding pocket.
Introducing electron-withdrawing groups: Substitution with halogens (F, Cl, Br), nitro groups, or trifluoromethyl groups at positions 2, 4, or 6 would alter the electronic profile of the ring and could introduce new interaction points. For example, studies on fluorinated flavone (B191248) derivatives have shown that the introduction of fluorine can enhance antioxidant activity. researchgate.net
Introducing electron-donating groups: The addition of amino or hydroxyl groups could provide new hydrogen bond donor capabilities, potentially improving target engagement.
Exploring positional isomers: Moving the methoxy groups to other positions on the benzoyl ring (e.g., 2,5- or 3,4-dimethoxy) would help to define the optimal substitution pattern for a given biological target.
The following table outlines a hypothetical set of substitutions on the dimethoxybenzoyl ring and the rationale for their investigation:
| Position | Substituent | Rationale |
| 3, 5 | -OCH2CH3 | Investigate steric bulk tolerance. |
| 4 | -Cl | Introduce electron-withdrawing character and potential halogen bonding. |
| 4 | -NO2 | Strong electron-withdrawing group to modulate electronics. |
| 4 | -NH2 | Hydrogen bond donor to probe for specific interactions. |
| 2 | -F | Small, electron-withdrawing group to fine-tune electronics. |
The synthesis of these analogs would likely proceed through the acylation of morpholine (B109124) with the corresponding substituted benzoyl chlorides. Subsequent biological evaluation of these compounds would provide a detailed structure-activity relationship map, guiding further optimization efforts.
Modification Strategies for the Morpholine Moiety and Its Impact on Research Outcomes
The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability. researchgate.netnih.gov Modifications to this moiety can have a profound impact on a compound's biological activity and pharmacokinetic profile.
In the context of this compound, several modification strategies for the morpholine ring can be envisaged:
Ring substitution: Introducing substituents at the 2-, 3-, 5-, or 6-positions of the morpholine ring can explore steric and stereochemical requirements. For example, the synthesis of cis-3,5-disubstituted morpholine derivatives has been reported, providing a route to stereochemically defined analogs. mdpi.com The introduction of chiral centers can lead to enantiomers with different potency and selectivity profiles.
Ring fusion: Fusing the morpholine ring with other cyclic systems to create bridged or bicyclic structures can restrict the conformational flexibility of the molecule. Such modifications have been shown to dramatically improve selectivity for certain targets, as seen in mTOR inhibitors where bridged morpholines led to significant gains in selectivity over PI3Kα. nih.gov
Ring opening: Replacing the morpholine ring with acyclic amino alcohol derivatives can help to probe the importance of the cyclic constraint for biological activity.
Research on the PI3K inhibitor ZSTK474, which contains two morpholine rings, has demonstrated the sensitivity of this region to modification. Replacement of a morpholine with a piperazine (B1678402) ring resulted in a significant loss of activity, highlighting the critical role of the morpholine oxygen in target binding. nih.gov This underscores the importance of carefully considering the impact of any modification to the morpholine moiety.
The following table summarizes potential modifications to the morpholine ring and their intended purpose:
| Modification Type | Example | Expected Impact |
| C-2 Methylation | Introduction of a methyl group at the 2-position | Probing steric tolerance near the benzoyl linkage. |
| C-3,5-Bridging | Ethylene bridge between C-3 and C-5 | Constraining conformational flexibility, potentially enhancing selectivity. |
| Ring Opening | N-(2-hydroxyethyl)-N-(2-methoxyethyl)amine | Assessing the necessity of the cyclic structure. |
Bioisosteric Replacements and Their Influence on Biological Activity Profiles
Bioisosteric replacement is a powerful strategy in drug design to modulate a compound's properties while retaining its essential binding interactions. The morpholine ring in this compound can be replaced with a variety of bioisosteres to explore alternative chemical space and potentially improve drug-like properties.
Several bioisosteres for the morpholine ring have been developed and utilized in medicinal chemistry. enamine.net These replacements can alter lipophilicity, metabolic stability, and basicity, which in turn can influence a compound's potency, selectivity, and pharmacokinetic profile.
Examples of potential bioisosteric replacements for the morpholine moiety include:
Thiomorpholine and Thiomorpholine 1,1-dioxide: Replacing the morpholine oxygen with sulfur or a sulfone group can significantly alter the electronics and hydrogen bonding capacity of the ring.
Piperazine and its derivatives: While direct replacement can sometimes be detrimental, as seen with ZSTK474, N-acylated or N-sulfonylated piperazines can restore or even enhance activity. nih.gov
Spirocyclic amines: Structures like 2-oxa-6-azaspiro[3.3]heptane can act as rigid bioisosteres of morpholine, offering a different conformational presentation of the amine.
Acyclic ethers and amines: Flexible acyclic analogs can help to understand the conformational requirements for activity.
Pyrans and Tetrahydropyrans: In the development of mTOR inhibitors, 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) have been successfully employed as isosteres for the morpholine moiety. nih.gov
The table below illustrates some bioisosteric replacements for the morpholine ring and their potential advantages:
| Bioisostere | Potential Advantage |
| Thiomorpholine | Modulated electronics and hydrogen bonding capacity. |
| N-Acetylpiperazine | Restored activity with altered polarity. |
| 2-Oxa-6-azaspiro[3.3]heptane | Rigid scaffold, novel vector for substituents. |
| Tetrahydro-2H-pyran (THP) | Explored alternative chemical space, potential for improved metabolic stability. nih.gov |
The choice of a particular bioisostere would depend on the specific goals of the optimization program, whether it is to improve potency, selectivity, or pharmacokinetic parameters.
Conformational Analysis and its Correlation with Molecular Recognition
Computational modeling and experimental techniques such as NMR spectroscopy can be employed to determine the preferred conformations of these molecules. Understanding the low-energy conformations is essential for designing analogs that present the optimal geometry for binding to a target. For instance, in the development of CNS-active compounds, the synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms was found to be the preferred conformation of morpholine in solution due to the exo-anomeric effect. nih.gov
Correlation of conformational analysis with biological activity data can reveal the bioactive conformation – the specific three-dimensional structure that the molecule adopts when it binds to its target. This knowledge is invaluable for the rational design of more potent and selective analogs.
Design and Synthesis of Focused Libraries for SAR Elucidation
To efficiently explore the structure-activity relationships of this compound derivatives, the design and synthesis of focused chemical libraries is a highly effective approach. A focused library is a collection of compounds designed to probe specific structural features of a lead compound.
A combinatorial or parallel synthesis approach can be employed to generate a library of analogs based on the this compound scaffold. The core synthesis would likely involve the amide coupling of a diverse set of substituted benzoyl chlorides with a range of morpholine analogs or their bioisosteres.
A representative synthetic scheme for a focused library could involve:
Synthesis of diverse benzoyl chlorides: Starting from a variety of substituted benzoic acids, treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride would yield the corresponding benzoyl chlorides.
Synthesis or acquisition of diverse amines: A collection of substituted morpholines, morpholine bioisosteres, and other cyclic amines would be assembled.
Parallel amide coupling: The benzoyl chlorides and amines would be reacted in a parallel fashion, for example, in a 96-well plate format, using a suitable base and solvent system.
Purification and characterization: The resulting products would be purified using techniques such as automated flash chromatography or preparative HPLC, and their identity and purity confirmed by LC-MS and NMR.
Molecular Mechanisms of Action and Target Identification of 4 3,5 Dimethoxybenzoyl Morpholine
In Vitro Biochemical Characterization of Enzyme Modulation
There is no available data from biochemical assays detailing the inhibitory or modulatory effects of 4-(3,5-dimethoxybenzoyl)morpholine on any specific enzymes.
Receptor Binding Affinity and Selectivity Profiling Studies
No studies have been published that measure the binding affinity (e.g., Kd, Ki, or IC50 values) of this compound to any receptors or its selectivity across a panel of biological targets.
Cellular Pathway Perturbation Analysis (e.g., Signaling Cascades, Gene Expression)
Information regarding the effects of this compound on intracellular signaling pathways, such as changes in protein phosphorylation or alterations in gene expression, is not available in the scientific literature.
Phenotypic Screening in Cell-Based Models to Elucidate Biological Effects (excluding human-derived clinical data)
There are no published results from phenotypic screens that would indicate the biological effects of this compound in cell-based models, such as assays for cell viability, proliferation, or other cellular functions.
Target Deconvolution Strategies (e.g., Proteomics, Chemoproteomics)
No research has been conducted using proteomics or chemoproteomics approaches to identify the protein targets of this compound within a cellular context.
Investigation of Downstream Biological Effects and Upstream Regulatory Mechanisms
Consequently, there is no information on the downstream biological consequences of target engagement by this compound or the upstream mechanisms that might regulate its potential activity.
Computational Chemistry and in Silico Modeling of 4 3,5 Dimethoxybenzoyl Morpholine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential mechanism of action of a compound and for identifying potential biological targets. For 4-(3,5-dimethoxybenzoyl)morpholine, molecular docking simulations would be employed to screen a wide range of protein targets to identify those with the highest binding affinity.
The process involves preparing the 3D structure of this compound and docking it into the binding sites of various proteins. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol. Lower binding energy values indicate a more favorable interaction.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | -8.5 | LYS72, GLU91, VAL57 |
| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 |
| Dopamine D2 Receptor | -9.2 | ASP114, SER193, PHE389 |
| Histone Deacetylase 1 | -7.1 | HIS142, TYR306, ASP101 |
These hypothetical results would suggest that this compound has a strong predicted affinity for the Dopamine D2 Receptor. The key interacting residues would be further analyzed to understand the specific hydrogen bonds, hydrophobic interactions, and other forces driving the binding.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations would be used to assess the conformational stability of this compound both in solution and when bound to a target protein. These simulations can also provide insights into the kinetics of binding, such as the association and dissociation rates.
An MD simulation would typically be run for several nanoseconds, and the trajectory of the atoms would be analyzed to determine parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable binding pose would be indicated by a low and converging RMSD value for the ligand within the binding site.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Dopamine D2 Receptor Complex
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Sufficient time to observe conformational changes. |
| Average RMSD of Ligand | 1.2 Å | Indicates a stable binding pose. |
| Key Hydrogen Bond Occupancy | > 80% with ASP114 | Suggests a persistent and strong hydrogen bond. |
| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | A favorable binding free energy, confirming a strong interaction. |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. For this compound, these calculations would provide valuable information about its reactivity, stability, and spectroscopic properties. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). A smaller HOMO-LUMO gap generally indicates higher reactivity.
Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates good kinetic stability. |
| Dipole Moment | 3.8 D | Reflects the overall polarity of the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for this compound, a dataset of structurally similar compounds with known biological activities would be required.
Molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the activity of new, untested compounds. The predictive power of the model is assessed through internal and external validation.
Table 4: Hypothetical QSAR Model for a Series of N-Benzoyl Morpholine (B109124) Analogs
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.85 | The model explains 85% of the variance in the biological activity. |
| Q² (Cross-validated R²) | 0.72 | Indicates good internal predictive ability. |
| R²_pred (External Validation) | 0.78 | Shows good predictive power for an external test set. |
Pharmacophore Modeling for Ligand-Based Drug Design
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model could be developed based on its structure and the known binding mode of similar active compounds.
A typical pharmacophore model for this compound might include hydrogen bond acceptors (from the carbonyl and methoxy (B1213986) oxygens), a hydrogen bond donor (if applicable in a protonated state), and hydrophobic/aromatic regions. This model can then be used to virtually screen large compound libraries to identify other molecules with a similar pharmacophoric pattern.
Table 5: Hypothetical Pharmacophore Features for this compound
| Feature | Location |
| Hydrogen Bond Acceptor 1 | Carbonyl oxygen |
| Hydrogen Bond Acceptor 2 | Methoxy oxygen 1 |
| Hydrogen Bond Acceptor 3 | Methoxy oxygen 2 |
| Aromatic Ring | Dimethoxybenzoyl moiety |
| Hydrophobic Group | Morpholine ring |
Virtual Screening Approaches for Identifying Novel Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For this compound, both ligand-based and structure-based virtual screening approaches could be employed.
In a ligand-based approach, the structure of this compound would be used as a template to search for similar molecules. In a structure-based approach, a known protein target would be used to dock a large library of compounds. The top-scoring hits from the virtual screen would then be selected for further experimental testing.
Table 6: Hypothetical Virtual Screening Campaign based on this compound Scaffold
| Database Screened | Number of Compounds | Screening Method | Hit Rate (%) |
| ZINC15 | 1.3 million | Pharmacophore-based | 0.5 |
| Enamine REAL Database | 4.5 billion | 2D Similarity Search | 0.1 |
| In-house Library | 50,000 | Structure-based Docking | 2.1 |
Future Research Directions and Translational Opportunities for 4 3,5 Dimethoxybenzoyl Morpholine
Exploration of Novel Therapeutic Targets and Indications
The inherent structural features of 4-(3,5-dimethoxybenzoyl)morpholine, combining a morpholine (B109124) ring with a substituted benzoyl group, suggest a broad range of potential biological activities that warrant systematic exploration. Morpholine derivatives have historically been investigated for a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The presence of the morpholine ring is known to improve pharmacokinetic properties, such as blood solubility and the ability to cross the blood-brain barrier, making it a valuable component in compounds targeting the central nervous system (CNS). nih.gov
Future research should focus on screening this compound against a diverse panel of biological targets. Given the established roles of related structures, key areas of interest include:
Neurodegenerative Diseases: The ability of morpholine-containing compounds to penetrate the CNS makes them attractive candidates for diseases like Alzheimer's and Parkinson's. nih.gov Research could investigate the modulation of targets such as kinases (e.g., PI3K, mTOR), enzymes, and receptors implicated in the pathology of these conditions. nih.gov
Oncology: Targeted therapy for CNS tumors, such as glioblastoma, is an active area of research where morpholine-containing inhibitors have shown promise, particularly against kinases involved in cell cycle regulation. nih.gov
Inflammatory and Mood Disorders: The anti-inflammatory potential of compounds with substituted benzoyl groups is a known area of study. ontosight.ai Furthermore, several CNS-active drugs containing the morpholine moiety are used as antidepressants and anxiolytics, suggesting potential activity against receptors involved in mood disorders. nih.gov
Systematic screening and structure-activity relationship (SAR) studies would be critical to identify and validate novel therapeutic targets for this specific compound.
Integration with Emerging Technologies in Drug Discovery (e.g., AI, Machine Learning)
The process of discovering new drugs is notoriously time-consuming and expensive, but emerging technologies like artificial intelligence (AI) and machine learning (ML) offer transformative potential. nih.gov For a compound like this compound, these computational tools can accelerate and refine the discovery pipeline in several ways.
Target Prediction and Drug Repurposing: ML models, particularly deep learning algorithms, can analyze the structure of this compound and predict its potential biological targets by comparing it against vast databases of known drug-target interactions. nih.govgumed.edu.pl This can rapidly identify novel indications or repurposing opportunities.
De Novo Design: Generative AI models can use the this compound scaffold as a starting point to design new molecules with optimized properties. youtube.com These models can explore a vast chemical space to suggest modifications that might enhance potency, selectivity, or pharmacokinetic profiles. youtube.com
Predictive Modeling: AI can be trained to predict absorption, distribution, metabolism, elimination, and toxicity (ADMET) properties, helping to prioritize compounds and reduce the risk of late-stage failures. nih.gov Graph neural networks, for instance, can effectively model molecular structures to predict their behavior. youtube.com
The integration of AI and ML represents a shift towards a more data-driven and predictive paradigm in drug discovery, which can be fully leveraged for the development of this compound and its analogs. nih.gov
Investigation into Multi-target Ligand Design Strategies
Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve the dysregulation of multiple biological pathways. nih.gov This has led to a shift from the traditional "one molecule, one target" approach to the design of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.govscispace.com
The this compound structure is an ideal candidate for serving as a foundation for MTDL development. Future research could employ computational strategies to rationally design derivatives that interact with a desired combination of targets.
Generative Reinforcement Learning: Advanced computational methods, such as POLYGON, use generative models to create novel molecular structures that are rewarded based on their predicted ability to inhibit two or more protein targets. researchgate.net
In Silico Screening: Virtual screening campaigns can be conducted to dock derivatives of this compound against multiple targets of interest, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) in the context of neurodegenerative disease. nih.gov
Pharmacophore Hybridization: This strategy involves combining the key structural features of known inhibitors for different targets into a single molecule, using the morpholine-benzoyl core as a central scaffold.
Developing MTDLs based on this compound could potentially lead to more effective therapies with a reduced risk of drug resistance. nih.gov
Development of Advanced Drug Delivery Systems for Preclinical Applications
The efficacy of a therapeutic agent is highly dependent on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Advanced drug delivery systems can significantly enhance the therapeutic potential of compounds like this compound by improving stability, solubility, and biodistribution. springerprofessional.de
Future preclinical development should explore the formulation of this compound within various nanocarriers:
Liposomes: These spherical vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving their stability and cellular uptake. springerprofessional.de
Dendrimers: These hyperbranched polymers offer a high surface area for drug attachment and can be engineered for targeted delivery. springerprofessional.de
Biopolymeric Gels and Nanoparticles: Biodegradable materials can be used to create systems for controlled or sustained drug release, which can improve patient compliance and reduce side effects. springerprofessional.de
By encapsulating this compound in such systems, it may be possible to overcome challenges like poor solubility or to achieve targeted delivery to specific tissues, such as the brain, thereby enhancing its preclinical performance. nih.gov
| Delivery System | Potential Application for this compound Development |
| Liposomes | Improve stability and cellular uptake of the compound. springerprofessional.de |
| Dendrimers | Allow for covalent or non-covalent loading for drug delivery applications. springerprofessional.de |
| Biopolymeric Gels | Provide controlled or targeted drug release based on physicochemical properties. springerprofessional.de |
| Amphiphilic Block Copolymers | Form micellar carriers to improve drug delivery, with potential for chemical modification to increase stability or for targeted delivery. nih.gov |
Addressing Challenges in Translational Research from Preclinical to Early-Phase Investigation
The transition of a drug candidate from preclinical studies to early-phase human trials is a critical bottleneck in drug development, marked by a high failure rate. nih.gov For this compound, a proactive strategy to address common translational challenges is essential.
A key challenge is ensuring that the findings from in vitro and in vivo animal models are relevant to human physiology. The morpholine ring is noted for conferring favorable pharmacokinetic/pharmacodynamic (PK/PD) properties, including improved bioavailability and clearance profiles, which is a positive starting point. nih.gov However, rigorous preclinical characterization is non-negotiable. This includes detailed studies on metabolic stability, potential for drug-drug interactions, and the identification of predictive biomarkers.
Opportunities for Academic-Industrial Collaborations in Compound Development
The development of a new therapeutic agent is a complex and resource-intensive endeavor that often benefits from the complementary expertise of academic institutions and industrial partners. For a promising but early-stage compound like this compound, strategic collaborations are a significant opportunity.
Academia can provide deep expertise in fundamental biology, target identification, and the exploration of novel mechanisms of action. Academic labs are well-suited to conduct the initial screening and SAR studies to uncover the therapeutic potential of the compound.
Industry partners, including pharmaceutical companies and specialized biotech firms, bring essential resources for drug development, such as high-throughput screening infrastructure, expertise in medicinal chemistry, cGMP manufacturing, and the capital required to fund expensive preclinical and clinical trials.
Q & A
Basic: What synthetic strategies are commonly employed for 4-(3,5-dimethoxybenzoyl)morpholine?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the benzoyl group can be introduced via Friedel-Crafts acylation or coupling reactions using morpholine derivatives and 3,5-dimethoxybenzoyl chloride. Reaction conditions such as acidic or basic media influence product purity. For instance, potassium permanganate in acidic conditions may oxidize intermediates, while lithium aluminum hydride in anhydrous ether facilitates reduction steps . Optimization of solvent systems (e.g., dichloromethane for acylation) and catalysts (e.g., Lewis acids) is critical to minimize side products .
Basic: What spectroscopic and analytical methods are recommended for structural confirmation?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm for dimethoxybenzoyl) and morpholine ring signals (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650 cm) and methoxy groups (C-O, ~1250 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNO: 275.1158) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Basic: What are the typical reactivity patterns of this compound?
Answer:
The morpholine ring undergoes nucleophilic substitution at the nitrogen or oxygen atoms, while the benzoyl group participates in electrophilic aromatic substitution (e.g., nitration, halogenation). For example:
- Reduction : LiAlH reduces the carbonyl to a secondary alcohol, forming 4-(3,5-dimethoxybenzyl)morpholine .
- Oxidation : Strong oxidants like KMnO may degrade the morpholine ring, producing carboxylic acids .
- Functionalization : Methoxy groups can be demethylated with BBr to yield phenolic derivatives for further coupling .
Advanced: How can reaction yields be optimized in substitution reactions involving morpholine derivatives?
Answer:
Yield optimization involves:
- Catalyst Screening : Pd-based catalysts (e.g., PdCl(PPh)) enhance cross-coupling efficiency with aryl boronic acids .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in substitution reactions .
- Temperature Control : Lower temperatures (0–5°C) suppress side reactions during acylation .
- Purification : Column chromatography (silica gel, hexane/EtOH gradients) isolates high-purity products .
Advanced: How should researchers resolve contradictory spectral data during characterization?
Answer:
Contradictions (e.g., unexpected H NMR splits) may arise from conformational isomerism or impurities. Strategies include:
- 2D NMR : COSY and HSQC correlate proton and carbon signals to confirm assignments .
- Alternative Synthesis Routes : Reproducing the compound via a different pathway validates structural consistency .
- Computational Modeling : DFT calculations predict NMR chemical shifts and compare them with experimental data .
Advanced: What computational approaches predict the reactivity of this compound in novel reactions?
Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability under varying conditions .
- Docking Simulations : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
Advanced: How can researchers design derivatives with enhanced biological activity?
Answer:
- Bioisosteric Replacement : Substitute the morpholine ring with piperazine or thiomorpholine to modulate pharmacokinetics .
- Structure-Activity Relationship (SAR) : Systematically vary methoxy groups on the benzoyl moiety and assess antimicrobial or anticancer activity .
- Prodrug Strategies : Introduce ester or amide linkages to improve bioavailability .
Advanced: What protocols ensure reproducibility in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
- Quality Control : Validate intermediates via melting point analysis and HPLC purity checks (>95%) .
- Batch Records : Document exact stoichiometry, reaction times, and purification steps to mitigate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
